

# Technical Guide: N-Methoxyformamide (CAS 34005-41-9)

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## Compound of Interest

Compound Name: *N-methoxyformamide*

CAS No.: 34005-41-9

Cat. No.: B1607286

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## Executive Summary

**N-Methoxyformamide** (CAS 34005-41-9) is a specialized hydroxamic acid derivative serving as a critical building block in organic synthesis. Unlike its more common alkylated relative, N-methoxy-N-methylformamide (the Weinreb amide precursor), this secondary amide retains a free N-H proton, offering unique reactivity profiles.<sup>[1]</sup> It functions primarily as a precursor for N-methoxyisocyanate, a source of amidyl radicals for intramolecular cyclizations, and as a scaffold for constructing N-alkoxyurea derivatives.

This guide details the physicochemical properties, validated synthesis protocols, and downstream applications of **N-methoxyformamide**, designed for researchers requiring high-purity intermediates for drug development and complex molecule synthesis.<sup>[1]</sup>

## Part 1: Chemical Identity & Physicochemical Profile<sup>[1][2]</sup>

Property	Data
Chemical Name	N-Methoxyformamide
CAS Number	34005-41-9
Molecular Formula	
Molecular Weight	75.07 g/mol
Structure	
Physical State	Colorless to pale yellow oil (at RT)
Solubility	Soluble in water, MeOH, EtOH, DCM, THF
Boiling Point	~56-58 °C at 0.5 mmHg (Predicted)
InChI Key	BYYUJTPNKCFZST-UHFFFAOYSA-N

## Structural Significance

The molecule features an

bond adjacent to a formyl group.<sup>[1]</sup> The presence of the N-H proton allows for:

- Deprotonation:  
is approx. 8–9, making it alkylatable under mild conditions.<sup>[1]</sup>
- Dehydration: Facile conversion to isocyanates.<sup>[1]</sup>
- Rotamerism: Exists as a mixture of E and Z rotamers due to restricted rotation around the C-N amide bond, observable by NMR.<sup>[1]</sup>

## Part 2: Synthesis Protocol

Objective: Preparation of **N-methoxyformamide** from O-methylhydroxylamine hydrochloride.

## Mechanistic Rationale

Direct formylation of O-methylhydroxylamine is most efficiently achieved using Acetic Formic Anhydride (AFA). AFA is generated in situ to avoid the handling of unstable formyl chloride or the harsh conditions required for direct formic acid condensation.[1] This method ensures high yields and minimizes O-acylation side products.[1]

## Materials

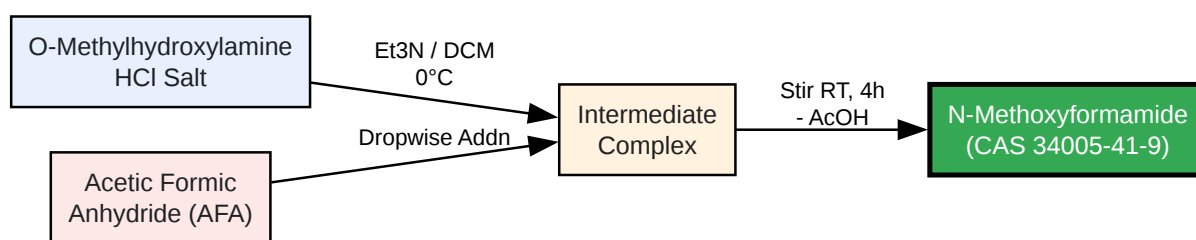
- O-Methylhydroxylamine hydrochloride ( ) [CAS: 609-40-5]
- Formic Acid (98%)[1]
- Acetic Anhydride ( ) [1]
- Dichloromethane (DCM) - Anhydrous
- Sodium Carbonate ( ) or Triethylamine ( ) [1]

## Step-by-Step Methodology

- Preparation of Acetic Formic Anhydride (AFA):
  - In a dry flask under , combine Acetic Anhydride (1.1 equiv) and Formic Acid (1.2 equiv).
  - Stir at 50–60 °C for 2 hours.
  - Checkpoint: Monitor by NMR if possible; conversion to AFA is indicated by a shift in the formyl proton.[1]
  - Cool the mixture to 0 °C.

- Formylation Reaction:
  - Suspend O-Methylhydroxylamine HCl (1.0 equiv) in anhydrous DCM (approx. 0.5 M concentration).[1]
  - Add Triethylamine (2.2 equiv) dropwise at 0 °C to liberate the free amine.[1] Stir for 30 mins.
  - Add the cooled AFA solution dropwise to the amine mixture over 30 minutes, maintaining temperature < 5 °C.
  - Note: Exothermic reaction.[1] Control addition rate to prevent thermal decomposition.
- Workup & Purification:
  - Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
  - Quench with saturated solution to neutralize excess acid.[1]
  - Extract the aqueous layer with DCM ([1])
  - Dry combined organics over , filter, and concentrate under reduced pressure (keep bath < 40 °C due to volatility).
  - Purification: Vacuum distillation is recommended for high purity.[1]
  - Yield: Typically 85–95%.[1]

## Synthesis Workflow Diagram



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Caption: Controlled formylation of O-methylhydroxylamine via in-situ generated Acetic Formic Anhydride.

## Part 3: Applications & Reactivity[1][2]

### Precursor to N-Methoxyisocyanate

**N-Methoxyformamide** undergoes dehydration (using

or Phosgene equivalents) to yield N-methoxyisocyanate (

). This reactive intermediate is used to install the N-methoxyurea motif found in specific kinase inhibitors and agrochemicals.

### Radical Precursor (Amidyl Radicals)

Under oxidative conditions (e.g., hypervalent iodine reagents or photoredox catalysis), the N-H bond can be homolytically cleaved to generate an N-alkoxyamidyl radical.[1] This species is valuable for:

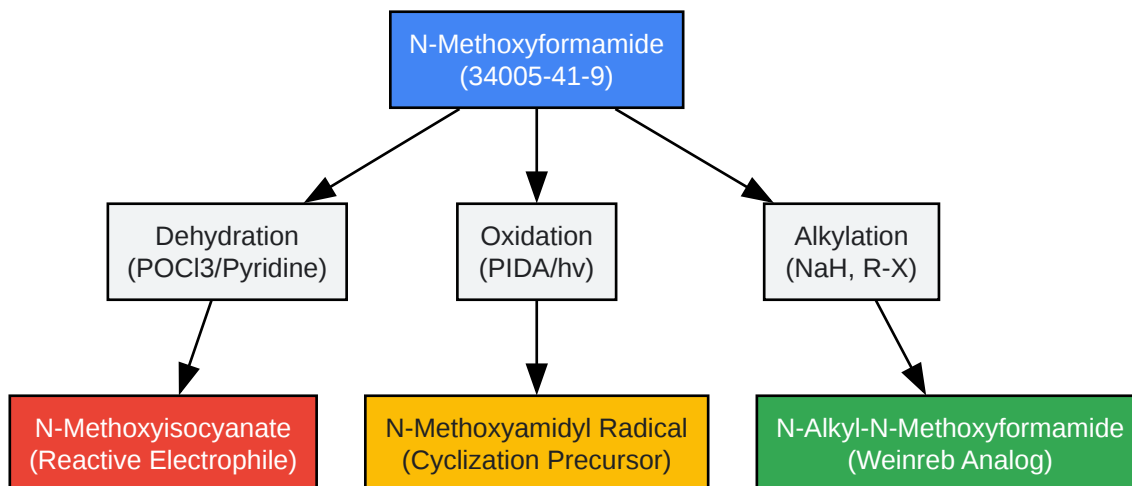
- Intramolecular Hydroamidation: Cyclization onto pendant alkenes to form lactams.[1]
- C-H Functionalization: Directed H-atom abstraction.[1]

### Synthesis of Weinreb Amide Analogs

While the N-methyl derivative is the standard Weinreb linker, **N-methoxyformamide** can be alkylated with various electrophiles (

) to create N-alkoxy-N-alkylformamides, allowing for tunable lability in protecting group chemistry.[1]

## Reactivity Logic Map



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Caption: Divergent synthetic utility of **N-methoxyformamide** in electrophilic, radical, and alkylation pathways.[1]

## Part 4: Safety & Handling (E-E-A-T)[1]

Warning: While specific toxicological data for CAS 34005-41-9 is limited compared to N-methylformamide, it should be handled with the rigor accorded to hydroxamic acid derivatives and formamides.

- Potential Hazards:
  - Skin/Eye Irritant: Likely to cause irritation upon contact.[1][2][3]
  - Genotoxicity: Many alkoxyamines and their amide derivatives show positive results in Ames tests (mutagenic potential).[1] Handle as a potential mutagen.[1]
  - Teratogenicity: Formamides (e.g., NMF, DMF) are known reproductive toxins.[1] Assume similar risks for **N-methoxyformamide**.[1]
- Handling Protocol:
  - PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1]

- Ventilation: Always handle inside a certified chemical fume hood.[1]
- Storage: Store at -20 °C under inert atmosphere ( or Ar). Hydroxamic derivatives can be hygroscopic and prone to hydrolysis over time.[1]

## References

- PubChem. (n.d.).[1] **N-Methoxyformamide** (CAS 34005-41-9). National Library of Medicine. Retrieved from [\[Link\]](#)[1]
- Organic Syntheses. (2017). N-Methoxy-N-methylcyanoformamide. Org. Synth. 2017, 94, 184-197.[1][4] (Reference for general N-alkoxyformylation techniques). Retrieved from [\[Link\]](#) [1]

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